Product packaging for beta-Apo-13-carotenone(Cat. No.:CAS No. 17974-57-1)

beta-Apo-13-carotenone

Cat. No.: B1663481
CAS No.: 17974-57-1
M. Wt: 258.4 g/mol
InChI Key: UBTNVRPIHJRBCI-LUXGDSJYSA-N
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Description

Contextualizing Apocarotenoids within Carotenoid Metabolism

Apocarotenoids are organic compounds derived from the oxidative cleavage of carotenoids, which are C40 isoprenoid pigments. nih.gov This degradation process can be either enzymatic or non-enzymatic. nih.govresearchgate.net In plants, apocarotenoids are crucial for various functions, including acting as hormones, pigments, and signaling molecules that regulate growth, development, and responses to environmental stress. sci-hub.senih.gov Mammals, unable to synthesize carotenoids themselves, obtain them from plant-based foods. nih.gov Within the mammalian body, carotenoids can also be cleaved to form apocarotenoids. nih.gov

The breakdown of beta-carotene (B85742) in vertebrates occurs through two primary pathways: central cleavage and eccentric (or asymmetric) cleavage. researchgate.netnih.gov

Central Cleavage: This process involves the symmetrical splitting of the beta-carotene molecule at its central 15,15’ double bond. nih.govresearchgate.net This reaction is primarily catalyzed by the enzyme β-carotene 15,15′-oxygenase (BCO1). researchgate.netcambridge.org The result of this cleavage is the formation of two molecules of retinal, a form of vitamin A. researchgate.net

Eccentric Cleavage: This pathway involves the cleavage of beta-carotene at double bonds other than the central one. researchgate.netnih.gov This can be catalyzed by the enzyme β-carotene 9′,10′-oxygenase 2 (BCO2), which specifically targets the 9',10' double bond to produce beta-apo-10'-carotenal and beta-ionone. researchgate.netresearchgate.net Cleavage at other double bonds can also occur, leading to a variety of apocarotenoids, including beta-apo-13-carotenone. researchgate.netoup.com

Apocarotenoids can be formed through both enzymatic and non-enzymatic processes. nih.govmdpi.com

Enzymatic Generation: In plants, a family of enzymes known as carotenoid cleavage dioxygenases (CCDs) is responsible for the specific cleavage of carotenoids. sci-hub.senih.gov In mammals, the key enzymes are BCO1 and BCO2, which mediate the central and eccentric cleavage of carotenoids, respectively. nih.gov For instance, the fungus Phycomyces blakesleeanus uses a two-step enzymatic process to produce this compound from beta-carotene. mdpi.com First, the enzyme CarS cleaves beta-carotene to generate beta-apo-12'-carotenal, which is then cleaved by the enzyme AcaA to form this compound. mdpi.com

Non-Enzymatic Generation: Apocarotenoids can also be formed through non-enzymatic processes such as auto-oxidation, thermal degradation, and photo-oxidation, particularly under conditions of oxidative stress. sci-hub.semdpi.com This can occur during food processing or cooking. mdpi.com In the absence of antioxidants like alpha-tocopherol, beta-carotene can be randomly cleaved by enzyme-related radicals to produce various beta-apocarotenoids. nih.gov

Identification and Characterization of this compound as a Beta-Carotene Metabolite

This compound is a C18 apocarotenoid that has been identified as a product of beta-carotene metabolism. medchemexpress.comxcessbio.com

This compound was identified as an enzymatic cleavage product of beta-carotene in homogenates of the intestinal mucosa of rats. medchemexpress.comxcessbio.com More recently, the apocarotenoid 4-oxo-β-apo-13-carotenone was isolated and structurally identified from the cultured freshwater cyanobacterium Anabaena cylindrica PCC 7122, marking its first report from a natural source. nih.gov

This compound is found in various biological systems and food sources. It is naturally present in carotenoid-rich fruits and vegetables. mdpi.com Studies have shown its presence in human plasma, with concentrations around 3–5 nM. nih.gov Even individuals on low carotenoid diets have detectable levels of this compound in their plasma, suggesting it may also be formed from the breakdown of retinoids in the body. mdpi.com Research has also documented the rapid uptake of this compound by Caco-2 cells, a model for human intestinal cells, where it is then extensively degraded. nih.govnih.gov

Table 1: Occurrence of this compound

Source Category Specific Source Concentration/Details
Human Biological Fluids Plasma 3–5 nM nih.gov
Animal Tissues Rat intestinal mucosa Identified as a cleavage product medchemexpress.comxcessbio.com
Fruits Orange-fleshed melons 20–40 pmol/gm wet wt mdpi.com
Microorganisms Anabaena cylindrica PCC 7122 (cyanobacterium) Source of 4-oxo-β-apo-13-carotenone nih.gov
Fungi Phycomyces blakesleeanus Produced via sequential enzymatic cleavage mdpi.com

| Cell Models | Caco-2 cells | Rapid uptake and extensive degradation observed nih.govnih.gov |

Table 2: Compound Names Mentioned

Compound Name
4-oxo-β-apo-13-carotenone
9-cis-retinoic acid
alpha-tocopherol
Apocarotenoids
Beta-apo-10'-carotenal
Beta-apo-12'-carotenal
This compound
Beta-carotene
Beta-ionone
Carotenoids
Retinal
Retinoids

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₆O B1663481 beta-Apo-13-carotenone CAS No. 17974-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNVRPIHJRBCI-LUXGDSJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolism of Beta Apo 13 Carotenone

Non-Enzymatic Formation Mechanisms

Beyond enzymatic catalysis, beta-apo-13-carotenone can also be formed through the chemical degradation of its parent compound, beta-carotene (B85742).

Beta-carotene's structure, characterized by a long chain of conjugated double bonds, makes it susceptible to oxidation. cdnsciencepub.com This non-enzymatic oxidation can be initiated by factors such as heat, light, and reactive oxygen species, leading to the cleavage of the polyene chain. nih.govmdpi.com This process occurs during food processing and cooking or within tissues experiencing conditions of oxidative stress. nih.gov

The autoxidation of beta-carotene results in a complex mixture of cleavage products. As the oxidation progresses, the longer chain beta-apocarotenals are degraded into shorter-chain carbonyl compounds, including this compound, beta-ionone, and dihydroactinidiolide. cdnsciencepub.com The presence of this compound and other apocarotenoids has been identified in foods containing beta-carotene, suggesting that they are formed through this degradation process and can be ingested directly. nih.govnih.gov

Table 2: Summary of Formation Mechanisms
Mechanism TypeSpecific PathwayKey Molecules/FactorsOrganism Type
EnzymaticSequential Cleavage (CCD7 & CCD8)Beta-carotene, Beta-apo-10'-carotenalPlants
Eccentric CleavageBeta-carotene, BCO2, other dioxygenasesMammals
Non-EnzymaticOxidative DegradationBeta-carotene, Heat, Light, Oxidative StressOccurs in food and in tissues

Metabolic Fates and Biotransformation

The Caco-2 human intestinal cell line is a widely used in vitro model for studying the absorption of carotenoids and their derivatives nih.gov. Studies using this model have demonstrated a rapid cellular uptake of this compound when delivered to differentiated cell monolayers in micelles nih.govnih.govsemanticscholar.org. However, once taken up by the cells, the compound is extensively and rapidly degraded nih.govnih.govsemanticscholar.org.

The cellular accumulation of this compound in Caco-2 cells has been shown to be dose-dependent. When cells were incubated for 45 minutes with concentrations ranging from 1 to 5 µM, the amount of the compound within the cells increased with the initial concentration in the medium nih.gov. Despite this uptake, the compound's instability within the cellular environment leads to poor recovery over time nih.gov. The details of this degradation are highlighted in the table below.

Table 1: Recovery of this compound in Caco-2 Cells Over Time

Incubation Time Percent Recovery (%)
15 minutes 62.1
30 minutes 59.2
45 minutes 53.1
60 minutes 49.6

This data reflects the percentage of the initial this compound remaining after incubation with Caco-2 cells, indicating significant degradation. Data sourced from nih.gov.

There is limited information regarding the direct intestinal absorption and bioavailability of this compound from dietary sources nih.govnih.gov. Human studies indicate that there is very little intestinal absorption of intact apocarotenoids in general nih.govmdpi.comresearchgate.net. The extensive metabolism and degradation observed in intestinal cell models like Caco-2 suggest that dietary this compound is likely not absorbed directly from the diet in significant amounts nih.govnih.govsemanticscholar.org. Instead, it is largely broken down within the intestinal cells nih.govnih.gov.

The presence of this compound in human plasma, even on low-carotenoid diets, supports the hypothesis that it may be generated endogenously under conditions of oxidative stress rather than being absorbed from food mdpi.comresearchgate.net.

While other apocarotenals are known to be metabolized into corresponding apocarotenoic acids, apocarotenols, and epoxides, the specific metabolic conversion products of this compound in mammalian cells are not well-defined nih.gov. The primary metabolic fate observed in intestinal cell models is extensive degradation nih.govnih.gov.

In contrast to other apocarotenals like β-apo-8'-carotenal and β-apo-10'-carotenal, which are converted to carotenoic acids and epoxy-carotenols, studies have not identified similar stable metabolites for this compound in Caco-2 cells nih.govnih.gov. In plant systems, this compound has been identified as a substrate for Alkenal Reductase (AER) mdpi.com. However, the relevance of this pathway in mammalian metabolism is not established. The enzymatic processes for many apocarotenoids may involve some of the same enzymes and pathways that metabolize retinal, retinol, and retinoic acid researchgate.net.

Following rapid uptake, the intracellular handling of this compound is characterized by rapid degradation, which prevents significant accumulation within cells medchemexpress.com. Despite its transient nature, this compound is biologically active. It has been shown to interact with intracellular nuclear receptors, specifically the retinoid X receptor alpha (RXRα) nih.govmedchemexpress.com.

This compound binds to the ligand-binding domain of RXRα with high affinity, comparable to that of 9-cis-retinoic acid (7–8 nM) mdpi.commedchemexpress.com. However, instead of activating the receptor, it functions as an antagonist, inhibiting its transcriptional response nih.govmedchemexpress.com. It modulates the receptor's activity by inducing the formation of a transcriptionally silent tetramer, a different mechanism from other known antagonists medchemexpress.comnih.gov. This interaction suggests a potential role in modulating retinoid signaling pathways within the cell nih.govresearchgate.net.

Molecular Mechanisms and Biological Functions of Beta Apo 13 Carotenone

Modulation of Nuclear Receptor Signaling

Beta-apo-13-carotenone, a naturally occurring eccentric cleavage product of β-carotene, functions as a significant modulator of nuclear receptor signaling pathways. nih.gov Its activity is primarily characterized by its antagonistic effects on two key families of nuclear receptors: the Retinoid X Receptors (RXRs) and the Retinoic Acid Receptors (RARs). researchgate.netmdpi.com

Retinoid X Receptor alpha (RXRα) Antagonism

This compound acts as a potent antagonist of Retinoid X Receptor alpha (RXRα), a central regulator of various biological processes, including cell growth, differentiation, and metabolism. nih.govmdpi.com This antagonism is achieved through a novel molecular mechanism that distinguishes it from other known RXRα antagonists. nih.gov

The antagonistic action of this compound begins with its direct interaction with the ligand-binding pocket of RXRα. Through competitive radioligand binding assays, it has been demonstrated that this compound binds to purified RXRα with a high affinity. researchgate.netresearchgate.net The binding affinity is reported to be between 7 to 8 nM, which is notably identical to that of 9-cis-Retinoic Acid (9cRA), the natural high-affinity ligand and agonist for RXRα. researchgate.netmdpi.commedchemexpress.com Consequently, this compound effectively competes with 9cRA for binding to the receptor. nih.govmedchemexpress.com Research has shown that concentrations of this compound as low as 1 nM can cause a shift in the dose-response curve for the activation of RXRα by 9cRA, underscoring its potency as a competitive antagonist. researchgate.netmdpi.com

CompoundReceptorBinding Affinity (nM)
This compoundRXRα7-8
9-cis-Retinoic AcidRXRα7-8

The primary mechanism by which this compound exerts its antagonism is unique: it induces a change in the oligomeric state of the receptor. nih.gov Upon binding, this compound promotes the formation of RXRα tetramers. nih.govmedchemexpress.comnih.gov This tetrameric state of RXRα is considered to be "transcriptionally silent" or inactive. nih.govresearchgate.net This contrasts with the agonist-bound state, where RXRα typically functions as a homodimer or a heterodimer with other nuclear receptors to activate gene transcription. nih.gov Molecular modeling and experimental data suggest that this compound interacts with helix 11 of the RXRα structure, which induces the conformational changes necessary for tetramerization. researchgate.netresearchgate.net This mechanism of stabilizing an inactive receptor tetramer is a novel form of antagonism for a naturally occurring rexinoid. nih.gov

A striking feature of this compound's mechanism is its effect, or lack thereof, on coactivator recruitment. nih.gov Typically, RXRα antagonists function by inducing conformational changes in the C-terminal activation function 2 (AF-2) domain, specifically helix 12, which prevents the binding of coactivator proteins necessary for initiating transcription. nih.gov The synthetic antagonist UVI3003, for example, operates via this mechanism. nih.govnih.gov However, studies using a hybrid Gal4-DBD:RXRαLBD receptor reporter assay, which specifically detects coactivator binding to the ligand-binding domain (LBD), have shown that this compound does not inhibit 9cRA-induced coactivator recruitment to the isolated RXRα LBD. nih.govmedchemexpress.comnih.gov Its antagonistic activity is therefore not dependent on blocking the coactivator binding surface but rather on sequestering the receptor into an inactive tetrameric complex. nih.govresearchgate.netresearchgate.net

The formation of transcriptionally silent tetramers directly translates to the inhibition of RXRα-mediated gene expression. In transactivation assays using full-length RXRα, this compound effectively antagonizes the activation of reporter genes by 9cRA. nih.govmdpi.com Both this compound and the synthetic antagonist UVI3003 were shown to shift the dose-dependent curve of RXRα activation by 9cRA, indicating their antagonistic properties. nih.gov Furthermore, this compound has been shown to inhibit the 9cRA-induced expression of endogenous target genes, such as caspase 9, in cell lines like the mammary carcinoma cell line MCF-7. nih.govnih.govresearchgate.net

Retinoic Acid Receptor (RAR) Antagonism

In addition to its effects on RXRα, this compound also functions as a potent antagonist of Retinoic Acid Receptors (RARs). researchgate.netmdpi.com It has been shown to antagonize the all-trans-retinoic acid (ATRA)-induced transactivation of all three RAR isoforms (RARα, RARβ, and RARγ). researchgate.netmdpi.com

Similar to its interaction with RXRα, this compound is a high-affinity ligand for all three RAR isoforms. mdpi.com Competitive binding assays revealed that its affinity for RARα, RARβ, and RARγ is between 3 to 5 nM, a level identical to that of ATRA, the natural agonist for RARs. mdpi.comresearchgate.net Molecular modeling studies have confirmed that this compound can fit within the ligand-binding site of RARs. mdpi.com This high-affinity binding allows it to effectively compete with ATRA and inhibit the transcription of RAR target genes. researchgate.net For instance, this compound significantly inhibits the ATRA-induced expression of RARβ and CYP26A1 in HepG2 cells. mdpi.com While it binds with high affinity, studies show that this compound itself does not significantly activate RARs. mdpi.comnih.gov

CompoundReceptorBinding Affinity (nM)
This compoundRARα, RARβ, RARγ3-5
all-trans-Retinoic AcidRARα, RARβ, RARγ3-5

Cross-Talk with Other Nuclear Receptors

The influence of this compound extends beyond direct RAR antagonism, engaging in cross-talk with other nuclear receptor signaling pathways primarily through its modulation of the Retinoid X Receptor (RXR). RXR is an obligate heterodimer partner for numerous other nuclear receptors, including RARs, the Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govfrontiersin.org

This compound functions as an antagonist of RXRα. nih.govnih.gov Unlike some synthetic antagonists that block the binding of coactivator proteins, this compound employs a novel mechanism. nih.gov It induces the formation of a "transcriptionally silent" RXRα tetramer—a complex of four RXRα molecules. nih.govnih.gov This tetramerization prevents RXRα from forming transcriptionally active heterodimers with its various partners. nih.gov By sequestering RXRα into this inactive state, this compound can indirectly inhibit the signaling pathways of multiple other nuclear receptors that rely on RXR for their function. researchgate.netnih.gov

Cellular and Physiological Effects

The molecular interactions of this compound with nuclear receptors lead to distinct effects on cellular physiology, including the regulation of cell differentiation and proliferation.

Regulation of Adipocyte Differentiation and Gene Expression (e.g., 3T3-L1 cells)

While parent carotenoids like β-carotene have been studied for their effects on the differentiation of preadipocyte cell lines such as 3T3-L1, semanticscholar.orgnih.govresearchgate.net specific research detailing the direct role of this compound in regulating adipocyte differentiation and gene expression in these cells is not available in the reviewed scientific literature.

Antiproliferative and Apoptosis-Inducing Effects (e.g., in carcinoma cell lines)

This compound has demonstrated effects consistent with the induction of apoptosis, or programmed cell death, in carcinoma cells. In studies using the MCF-7 human breast adenocarcinoma cell line, this compound was shown to inhibit the induction of the caspase 9 gene. nih.govnih.gov Caspase 9 is a critical initiator enzyme in the intrinsic pathway of apoptosis. By modulating the expression of such a key pro-apoptotic gene, this compound demonstrates the potential to influence the tightly regulated process of cell death in cancer cells. nih.gov

Immunomodulatory Activities

This compound belongs to the apocarotenoid class of compounds, which are derived from the oxidative cleavage of carotenoids like β-carotene. Carotenoids and their metabolites are recognized for their immunomodulatory and anti-inflammatory activities, which extend beyond their traditional role as vitamin A precursors mdpi.com. These compounds can influence the immune response by modulating lymphocyte proliferation, enhancing the activity of natural killer cells, and regulating the production of cytokines mdpi.com.

The immunomodulatory effects of carotenoids are linked to their antioxidant properties, which help mitigate oxidative stress, a key factor in the progression of chronic diseases mdpi.com. Research has suggested that carotenoids and their apocarotenoid breakdown products can impact intracellular signaling cascades that influence gene expression related to the immune system mdpi.com. For instance, β-carotene has been shown to reduce pro-inflammatory adipokines in vitro mdpi.com. While direct studies on the specific immunomodulatory activities of this compound are specific, its role as a β-carotene metabolite positions it within this family of functionally active compounds that support the innate immune system and help mitigate inflammatory responses mdpi.com.

Interference with Cellular Signaling Pathways (e.g., auxin transport in plants)

Apocarotenoids are increasingly recognized as significant signaling molecules in plants, capable of influencing various developmental processes. One such process is the regulation of root growth, which is intricately linked to auxin homeostasis and transport. For example, the carotenoid-derived C10-dialdehyde, anchorene, has been identified as a molecule that specifically promotes the growth and development of anchor roots in Arabidopsis by modulating auxin homeostasis frontiersin.org.

While direct evidence of this compound interfering with auxin transport is specific, the activities of related apocarotenoids establish a clear precedent for this class of molecules to interact with plant hormone signaling pathways. For instance, the apocarotenoid β-cyclocitral has been shown to be a conserved root growth regulator across different plant species, including tomato and rice, an effect that is independent of auxin signaling pathways nih.gov. This suggests that apocarotenoids can influence plant development through various mechanisms, including, but not limited to, the modulation of hormonal pathways like auxin.

Role as a Stress Signaling Molecule (in plants)

This compound is an apocarotenoid that originates from the oxidative cleavage of β-carotene at the C13/14 double bond mdpi.com. Apocarotenoids are ancient signaling molecules that play crucial roles in biological communication and adaptation, particularly in response to environmental stress in plants researcher.life. These molecules are involved in stress perception, developmental regulation, and environmental responses researcher.life.

The formation of smaller apocarotenoids like this compound can occur through enzymatic action by carotenoid cleavage dioxygenases (CCDs) or by direct oxidation from reactive oxygen species (ROS) mdpi.com. This production is often triggered by stress conditions. For example, the apocarotenoid β-cyclocitral is formed in response to high light stress and singlet oxygen, mediating the plant's acclimation to photo-oxidative stress nih.govfrontiersin.org. While many apocarotenoids like abscisic acid (ABA) and strigolactones have been classified as plant hormones, others, likely including this compound, function as stress signals whose specific receptors and downstream pathways are still being elucidated researcher.life.

Antioxidant Mechanisms and Protection against Cellular Damage

Carotenoids are well-known for their antioxidant capabilities, which are crucial in protecting cells from oxidative damage. They can neutralize reactive oxygen species (ROS) and may exhibit pro-oxidant effects depending on the concentration and oxygen partial pressure mdpi.com. The antioxidant activity of carotenoids involves scavenging free radicals; during this process, they can be degraded into smaller molecules, including apo-carotenals mdpi.com.

This compound, as a cleavage product of β-carotene, is formed during such oxidative processes researchgate.netnih.gov. Studies on β-carotene have shown that pretreatment with this carotenoid can prevent oxidative damage induced by agents like H₂O₂ in cell cultures nih.gov. While β-carotene itself acts as a potent chain-breaking antioxidant, its derivatives may also possess biological activity mdpi.comresearchgate.net. The generation of β-apocarotenoids can occur in vivo under conditions of oxidative stress, where they may subsequently modulate cellular signaling and metabolism researchgate.net. Carotenoids can also exert their protective effects indirectly by regulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), thereby enhancing the body's defense mechanisms against oxidative stress mdpi.com.

Structural Basis for Receptor Interactions and Biological Activity

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the biological function of this compound, particularly its interaction with nuclear receptors. Research has identified this compound as a naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα) medchemexpress.com. Molecular modeling studies confirm that this compound makes molecular interactions consistent with an RXRα antagonist medchemexpress.comresearchgate.net. It competes with the natural RXRα agonist, 9-cis-retinoic acid (9cRA), for binding to the receptor with a comparable affinity of 7–8 nM medchemexpress.comnih.gov.

Further computational studies have explored its binding mechanism. When docked into the RXRα tetramer, this compound is predicted to occupy the same position and adopt the same conformation as the bound all-trans-retinoic acid (atRA) nih.gov. This interaction is thought to induce or stabilize a transcriptionally silent tetrameric form of RXRα, which is a key aspect of its antagonistic activity nih.govnih.gov. Unlike some antagonists, it does not inhibit the recruitment of coactivators to the isolated ligand-binding domain (LBD) but rather regulates RXRα activity by shifting the oligomeric state of the receptor nih.govnih.gov. Docking studies have also shown that this compound can fit into the ligand-binding site of Retinoic Acid Receptors (RARs), specifically RARβ researchgate.net.

Molecular Docking and Binding Insights for this compound

Target ReceptorPredicted InteractionBinding Affinity (Ki)Key FindingReference
Retinoid X Receptor alpha (RXRα)Antagonist7-8 nMCompetes with 9-cis-retinoic acid for binding. medchemexpress.comnih.gov
RXRα TetramerBinds to the ligand pocketNot specifiedInduces a transcriptionally silent tetramer formation. nih.govnih.gov
Retinoic Acid Receptor beta (RARβ)Ligand~12 nMFits into the ligand-binding site. researchgate.net
Retinoic Acid Receptor alpha (RARα)Ligand~25 nMCompetitively displaces all-trans retinoic acid. researchgate.net
Retinoic Acid Receptor gamma (RARγ)Ligand~15 nMCompetitively displaces all-trans retinoic acid. researchgate.net

Structure-Activity Relationships of this compound and Related Apocarotenoids

The biological activity of this compound and related apocarotenoids is closely tied to their chemical structure, particularly their resemblance to naturally occurring retinoids researchgate.netdntb.gov.ua. As structural analogs, they have the potential to modulate retinoid metabolism and signaling pathways researchgate.netdntb.gov.ua. The structure-activity relationship is significantly influenced by the length of the polyene side chain.

Apocarotenoids that are closest in size to the C20 retinoids tend to exhibit the highest affinity for retinoid receptors. This compound, a C18 compound, has been shown to bind with high affinity to purified retinoid receptors and function as a retinoic acid antagonist researchgate.netdntb.gov.ua. For instance, it directly binds to the ligand-binding domain of RXRα, inhibiting its activation by 9-cis-RA nih.gov. Studies comparing various β-apocarotenoids have provided insights into how chain length affects receptor binding.

Binding Affinities of Beta-Apocarotenoids to Retinoic Acid Receptors (RARs)

CompoundChain LengthRARα Ki (nM)RARβ Ki (nM)RARγ Ki (nM)
all-trans-Retinoic Acid (atRA)C20~2~2~2
This compoundC18~25~12~15
beta-Apo-14'-carotenoic acidC22>1000>1000>1000
beta-Apo-12'-carotenoic acidC25Not specified~150~200
beta-Apo-10'-carotenoic acidC27Not specified~500~400
Data derived from competitive displacement assays presented in scientific literature researchgate.net.

The data clearly indicates that the C18 structure of this compound allows for effective binding to RARs, whereas longer chain apocarotenoic acids show significantly reduced affinity. This highlights a distinct structure-activity relationship where proximity in size to natural retinoids is a key determinant of biological interaction and function.

Advanced Methodologies in Beta Apo 13 Carotenone Research

Analytical Techniques for Detection and Quantification

Precise detection and quantification of beta-apo-13-carotenone in complex matrices such as foods and biological tissues are critical for understanding its metabolism and physiological relevance. Researchers employ a combination of chromatographic and spectroscopic methods to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the isolation and quantification of this compound. nih.gov This method separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For apocarotenoid analysis, reverse-phase columns, such as C18 columns, are commonly used. scielo.brresearchgate.net Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at specific wavelengths. researchgate.net

In studies involving Caco-2 cell extracts, HPLC analysis was performed to monitor the uptake of this compound. nih.gov The elution of the compound was monitored at 345 nm. nih.gov The amount of this compound in samples is typically quantified by comparing the chromatographic peak area to a standard curve generated from pure, known concentrations of the compound. nih.gov HPLC has been successfully used to isolate this compound from incubation mixtures of beta-carotene (B85742) with intestinal mucosa homogenates from various species, confirming its identity as an enzymatic cleavage product. nih.govacs.org

Table 1: Example of HPLC Parameters for this compound Analysis in Caco-2 Cells

Parameter Specification
Column C18 Reverse-Phase
Mobile Phase Methanol (B129727) (Solvent A) and Water (Solvent B)
Gradient Isocratic elution with 15% Solvent B
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 345 nm

Data sourced from a study on the uptake and metabolism in Caco-2 cells. nih.gov

To enhance sensitivity and provide structural confirmation, HPLC is frequently coupled with mass spectrometry (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying low-level analytes in complex biological samples. nih.gov This technique offers high selectivity by monitoring specific precursor-to-product ion transitions for the target molecule. nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) is an ionization source often used for carotenoid analysis in LC-MS. nih.govsid.ir

Ultra-High Performance Liquid Chromatography (UHPLC) combined with High-Resolution Mass Spectrometry (HR-MS) provides even greater resolution and mass accuracy, allowing for the confident identification of compounds based on their exact mass. kaust.edu.sawiley.com This is particularly useful for distinguishing between isobaric apocarotenoids—compounds that have the same nominal mass but different elemental compositions or structures. researchgate.net In studies of apocarotenoid metabolism in Caco-2 cells, UHPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer has been used to determine the accurate masses of metabolites. nih.gov

Table 2: Typical UHPLC-HR-MS Parameters for Apocarotenoid Analysis

Parameter Specification
Ionization Mode Positive Ionization
Spray Voltage 4000 V
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 20 arbitrary units
Capillary Temperature 350°C
MS Scan Range 150 to 500 m/z
Resolution 280,000

These parameters are illustrative for the analysis of various apocarotenoids in plant tissues. kaust.edu.sa

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are integral to the identification of this compound. Carotenoids exhibit characteristic absorption spectra due to their conjugated double bond systems. fdbio-rptu.deijfmr.com After isolation by HPLC, the UV-Vis spectrum of a sample peak can be compared to that of a pure standard to confirm its identity. nih.govnih.gov The spectrum of this compound shows a primary absorption maximum (λmax) in the violet-blue region of the electromagnetic spectrum. nih.gov This spectral data, in conjunction with retention time from chromatography and mass data from MS, provides a robust method for compound identification. nih.gov

In Vivo Animal Models

Rodent Models for Metabolism and Receptor Signaling Studies

Rodent models have been instrumental in elucidating the metabolic origins and receptor signaling functions of this compound. Early studies identified this compound as an enzymatic eccentric cleavage product of β-carotene in homogenates of rat intestinal mucosa. medchemexpress.comglpbio.com This established that the compound can be generated endogenously in mammals through the metabolic processing of dietary carotenoids.

Furthermore, rodent models have been essential for understanding the interaction of this compound with nuclear receptors. These in vivo systems provide a complex biological context to validate findings from in vitro assays. Research has demonstrated that this compound functions as an antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs). nih.govmdpi.comnih.gov It competes with natural ligands like 9-cis-retinoic acid for binding to RXRα, thereby modulating the transcription of target genes. nih.govmedchemexpress.com The physiological concentrations of this compound found in human plasma (approximately 4 nM) are effective at antagonizing RXRα activation, suggesting that these findings in rodent models are physiologically relevant. nih.gov

Other Animal Models for Physiological Relevance

While rodent models are foundational, other animal models are explored to better mimic human physiology. The ferret, for instance, is recognized as a suitable model for studying the absorption and metabolism of β-carotene because its processes closely resemble those in humans, unlike most laboratory rodents which typically break down β-carotene in the intestine without significant absorption of the intact molecule. oup.com Although specific studies focusing on this compound metabolism in ferrets are not widely documented, the use of such models for parent carotenoid research underscores the importance of selecting appropriate animal systems to ensure physiological relevance to humans. oup.com The detection of this compound in human plasma at nanomolar concentrations confirms its presence and potential for biological activity in humans. nih.govnih.gov

Computational and Molecular Modeling Approaches

Prediction of Ligand-Receptor Interactions

Computational and molecular modeling techniques have provided significant insights into the mechanisms by which this compound interacts with nuclear receptors. These in silico approaches predict and analyze the binding of a ligand to its receptor at an atomic level.

Molecular modeling studies have revealed that this compound can fit within the ligand-binding pocket of both RARs and RXRα, acting as a direct antagonist. nih.govmedchemexpress.comnih.gov Competitive radioligand binding assays confirmed these predictions, showing that this compound binds to RXRα with a high affinity (7–8 nM), identical to that of its natural agonist, 9-cis-retinoic acid. medchemexpress.comnih.gov Similarly, it binds to all three RAR isoforms (α, β, and γ) with an affinity comparable to all-trans-retinoic acid (3–5 nM). nih.gov These modeling and binding studies collectively establish that this compound functions as a competitive antagonist by directly occupying the ligand-binding site of these retinoid receptors. nih.govnih.gov

ReceptorBinding Affinity (Ki)Comparison LigandReference
RXRα7–8 nM9-cis-retinoic acid medchemexpress.comnih.gov
RARα, RARβ, RARγ3–5 nMall-trans-retinoic acid nih.gov
Table 2. Binding Affinities of this compound to Retinoid Receptors.

Analysis of Conformational Dynamics

Beyond simple binding predictions, molecular modeling is used to analyze the conformational dynamics of both the ligand and the receptor upon interaction. These studies help explain the functional consequences of ligand binding. It has been shown that while this compound occupies the same binding pocket as agonists, its interaction leads to a different receptor conformation.

A key finding from these analyses is that this compound regulates RXRα transcriptional activity by inducing the formation of a "transcriptionally silent" RXRα tetramer. nih.govnih.gov Molecular docking simulations suggest that when this compound binds to the dimeric form of RXRα, it assumes a different position and conformation compared to an agonist ligand. nih.gov This specific interaction is thought to stabilize the tetrameric state of the receptor. nih.gov This mechanism of antagonism is distinct from other antagonists that may work by blocking the recruitment of coactivator proteins. nih.govnih.gov Instead, this compound induces a larger structural change in the receptor's quaternary structure, effectively sequestering it in an inactive state. nih.govresearchgate.net

Future Directions and Research Gaps

Elucidating Undetermined Enzymatic Cleavage Pathways

The formation of beta-apo-13-carotenone occurs through the eccentric cleavage of β-carotene, a process distinct from the central cleavage that yields vitamin A. nih.gov In plants, the sequential action of carotenoid cleavage dioxygenases, specifically AtCCD7 and AtCCD8, has been shown to produce 13-apo-β-carotenone. ebi.ac.uk However, the precise enzymatic pathways responsible for its generation in vertebrates remain largely uncharacterized. While enzymes like β-carotene-9′,10′-dioxygenase (BCO2) are known to catalyze eccentric cleavage at other positions to produce compounds like β-apo-10′-carotenal, the specific enzymes that cleave the β-carotene backbone to yield this compound in animal tissues have not been definitively identified. nih.govnih.gov Future research must focus on identifying and characterizing these vertebrate enzymes to understand the regulation of this compound biosynthesis.

Comprehensive Understanding of In Vivo Absorption and Bioavailability

There is limited and somewhat conflicting information regarding the intestinal absorption and bioavailability of this compound. While it is present in carotenoid-containing foods, suggesting it could be absorbed from the diet, its fate within the intestine is unclear. nih.govresearchgate.netresearchgate.net Studies using the Caco-2 intestinal cell line, a model for human intestinal absorption, have shown that while this compound is rapidly taken up by the cells, it is also extensively degraded. nih.govresearchgate.net This finding suggests that dietary this compound may be heavily metabolized within intestinal cells, potentially preventing its direct absorption into circulation in its intact form. nih.gov A significant research gap exists in translating these in vitro findings to an in vivo context. Comprehensive studies in animal models and humans are necessary to determine the actual absorption efficiency, systemic bioavailability, and metabolic fate of this compound after dietary intake.

Table 1: Summary of this compound Uptake and Metabolism in Caco-2 Cells
ParameterObservationImplicationReference
Cellular UptakeRapidThe compound can readily enter intestinal cells. nih.govresearchgate.net
MetabolismExtensively degradedSuggests low bioavailability of the intact compound from dietary sources. nih.govresearchgate.net

Identification of Novel Receptors and Signaling Pathways

Research has firmly established this compound as a potent antagonist of retinoid nuclear receptors. It binds with high affinity to Retinoic Acid Receptors (RARα, RARβ, and RARγ) and Retinoid X Receptors (RXRα). nih.govnih.gov Its mechanism of RXRα antagonism is particularly novel; instead of preventing the binding of coactivator proteins, it induces the formation of a "transcriptionally silent" RXRα tetramer. nih.govmedchemexpress.comnih.gov This unique mechanism distinguishes it from other known RXR antagonists like UVI3003. nih.gov While its interaction with retinoid receptors is a key finding, it is plausible that this compound interacts with other, currently unidentified, receptors or signaling pathways. Future research should explore potential off-target effects and screen for novel binding partners to broaden the understanding of its cellular functions beyond retinoid signaling.

Detailed Characterization of Downstream Gene Regulatory Networks

As an antagonist of RAR and RXR, this compound directly influences the expression of retinoid-responsive genes. Studies have demonstrated its ability to inhibit the 9-cis-retinoic acid-induced expression of genes such as caspase 9 in breast cancer cells and the all-trans-retinoic acid-induced upregulation of RARβ and CYP26A1 in human hepatoma cells. nih.govnih.govnih.gov These findings confirm its role as a modulator of specific gene targets within the retinoid signaling pathway. However, a comprehensive, genome-wide analysis of the gene regulatory networks affected by this compound is lacking. Future investigations employing transcriptomics and other systems biology approaches are needed to fully characterize the downstream genetic networks it regulates, both in the presence and absence of RAR/RXR agonists.

Table 2: Known Receptor Interactions and Gene Regulation by this compound
Receptor TargetInteraction TypeMechanism of ActionDownstream Gene EffectReference
RXRαAntagonistInduces formation of a transcriptionally silent tetramer.Inhibits 9-cis-RA-induced caspase 9 expression. nih.govmedchemexpress.com
RARα, RARβ, RARγAntagonistDirectly interacts with the ligand-binding site.Inhibits ATRA-induced RARβ and CYP26A1 expression. nih.govnih.govresearchgate.net

Exploration of Physiological Relevance in Human Health and Disease

The ability of this compound to antagonize retinoid signaling suggests its potential relevance in human health and disease, particularly in conditions related to retinoid homeostasis. Retinoid pathways are fundamental to processes including cell differentiation, proliferation, and metabolism. nih.gov By modulating these pathways, endogenous or diet-derived this compound could play a role in physiological regulation. Carotenoids, as a class, are also recognized for their antioxidant properties and their role in mitigating oxidative stress. nih.govmdpi.comresearchgate.net However, the specific contribution of this compound to oxidative stress biomarkers in vivo has not been thoroughly investigated. A major research gap is the lack of clinical studies to establish a clear link between the levels of this compound in the human body and specific health outcomes or disease states. Future research should aim to quantify this compound in human tissues and correlate these levels with biomarkers of retinoid activity, oxidative stress, and the status of chronic diseases.

Development of Advanced Research Probes and Standards

Progress in understanding the cellular and physiological roles of this compound depends on the availability of advanced research tools. Deuterium-labeled standards, such as this compound D3, have been developed and are crucial for accurate quantification in metabolic and receptor binding studies using mass spectrometry. adooq.combiosynth.com However, there is a need for a broader range of research probes. The development of fluorescently tagged this compound analogs could enable real-time visualization of its subcellular distribution, trafficking, and dynamic interactions with nuclear receptors within living cells. Furthermore, the creation of certified reference materials would improve the accuracy and comparability of quantification results across different laboratories, which is essential for establishing its physiological concentration ranges in foods and biological tissues.

Q & A

Q. How do researchers differentiate enzymatic vs. non-enzymatic cleavage products of β-carotene?

  • Enzymatic cleavage is validated by: (i) Dose-dependent inhibition with disulfiram (a cytochrome P450 inhibitor). (ii) Linear product formation with increasing protein concentration. (iii) Absence of β-apo-13-carotenone in inhibitor-treated or homogenate-free controls .

Advanced Research Questions

Q. What molecular mechanisms underlie β-apo-13-carotenone's antagonism of retinoid X receptor-alpha (RXRα)?

  • β-Apo-13-carotenone binds RXRα's ligand-binding domain (LBD), inducing tetramerization (via size-exclusion chromatography and X-ray crystallography), which silences transcriptional activity. Unlike synthetic antagonists (e.g., UVI3003), it does not block coactivator binding but alters receptor oligomerization .

Q. How can contradictions in β-apo-13-carotenone's RXRα modulation be resolved experimentally?

  • Discrepancies arise from assay design:
  • Transactivation assays (RXRE-Luc reporter in COS-7 cells) show dose-dependent antagonism.
  • Coactivator recruitment assays (Gal4-DBD:RXRαLBD hybrid) reveal no inhibition of 9cRA-induced binding.
    Resolve via structural analysis (e.g., cryo-EM) of tetramerized RXRα and comparative studies with mutant receptors .

Q. What cell-based models are appropriate for studying β-apo-13-carotenone's bioactivity?

  • Use COS-7 cells transiently transfected with RXRα and RXRE-Luc reporter for transactivation assays. For physiological relevance, employ cancer cell lines (e.g., MCF-7) to assess gene regulation (e.g., caspase-9 expression) via qPCR. Normalize data to housekeeping genes and include antagonist controls (UVI3003) .

Q. How do in vitro findings on β-apo-13-carotenone translate to in vivo models?

  • In vitro enzymatic cleavage kinetics (e.g., linearity up to 60 minutes) may not reflect in vivo bioavailability due to absorption barriers and metabolism. Use stable isotope-labeled β-carotene in animal models (ferrets, rats) with LC-MS/MS quantification of β-apo-13-carotenone in plasma/tissues .

Q. What structural analysis techniques clarify β-apo-13-carotenone's interaction with nuclear receptors?

  • X-ray crystallography of RXRαLBD bound to β-apo-13-carotenone identifies binding pockets and conformational changes.
  • Small-angle X-ray scattering (SAXS) monitors tetramer formation in solution.
  • Molecular dynamics simulations predict stability of receptor-ligand complexes .

Q. How does β-apo-13-carotenone's metabolism differ from other apocarotenoids?

  • Unlike β-apo-14'-carotenal (a direct vitamin A precursor), β-apo-13-carotenone undergoes reductive metabolism to alcohol derivatives in liver microsomes. Track metabolites using radiolabeled compounds and NADPH-dependent enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.